

SGC-STK17B-1: A Chemical Probe for the Dark Kinase STK17B

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling. A significant portion of these kinases, termed "dark kinases," remain understudied, representing a vast, untapped resource for novel therapeutic targets. Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is one such dark kinase. A member of the Death-Associated Protein Kinase (DAPK) family, STK17B has been implicated in a range of cellular processes including apoptosis, autophagy, and immune responses.[1][2] Its dysregulation is linked to various diseases, making it an attractive target for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of **SGC-STK17B-1**, a potent, selective, and cell-active chemical probe for STK17B.[3][4] Developed by the Structural Genomics Consortium (SGC), this probe, along with its inactive negative control, **SGC-STK17B-1**N, provides an invaluable toolset for elucidating the biological functions and therapeutic potential of STK17B.[3][5]

SGC-STK17B-1: A Potent and Selective Chemical Probe



SGC-STK17B-1 is a thieno[3,2-d]pyrimidine-based ATP-competitive inhibitor of STK17B.[3][4] Its development was motivated by the need for high-quality chemical tools to investigate the largely unexplored biology of STK17B.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SGC-STK17B-1** and its negative control, **SGC-STK17B-1**N.

Table 1: Biochemical and Cellular Activity of SGC-STK17B-1

Parameter	Value	Assay Type	Reference
IC50	34 nM	Biochemical Kinase Assay	[6]
Kd	5.6 nM	Biochemical Binding Assay	[6]
Cellular IC50	190 nM	NanoBRET Target Engagement (HEK293 cells)	[3]

Table 2: Selectivity Profile of SGC-STK17B-1



Off-Target	Kd (nM)	Fold Selectivity vs. STK17B (Kd)	Assay Type	Reference
STK17A (DRAK1)	>10,000	>1785	KINOMEscan	[3]
AURKB	>10,000	>1785	KINOMEscan	[3]
CAMKK2	>10,000	>1785	NanoBRET	[7]
MET	-	>30-fold	KINOMEscan	[3]
NEK6	-	>30-fold	KINOMEscan	[3]
PIM2	-	>30-fold	KINOMEscan	[3]
WEE1	-	>30-fold	KINOMEscan	[3]

Table 3: Activity of the Negative Control, SGC-STK17B-1N

Parameter	Value	Assay Type	Reference
Cellular IC50 vs. STK17B	>10,000 nM	NanoBRET Target Engagement (HEK293 cells)	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on generalized procedures for these assays and should be optimized for specific experimental conditions.

KINOMEscan™ Selectivity Profiling

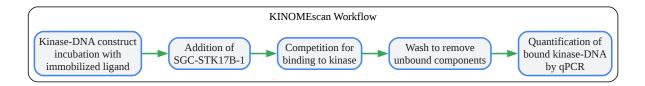
This assay is used to determine the selectivity of a compound against a large panel of kinases.

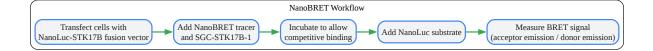
Principle: The assay is based on a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to



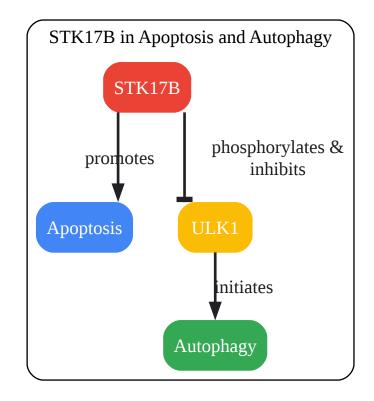
the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

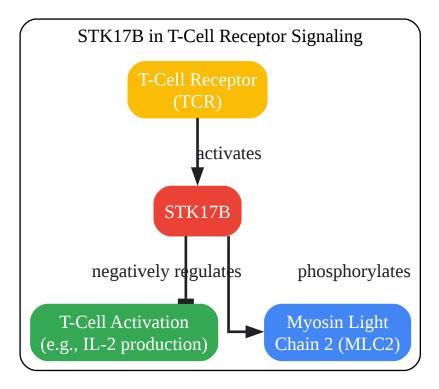
Workflow:











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